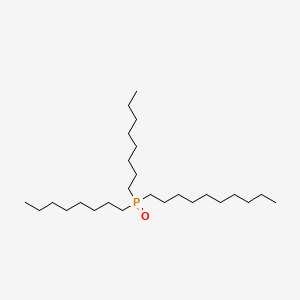

Phosphine oxide, decyldioctyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphine oxide, decyldioctyl- is a useful research compound. Its molecular formula is C26H55OP and its molecular weight is 414.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phosphine oxide, decyldioctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine oxide, decyldioctyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Phosphine oxides are increasingly recognized for their role in drug development. Their incorporation into pharmaceutical compounds can enhance metabolic stability and bioactivity.

Case Study: Brigatinib Development

- Background : Brigatinib is an anaplastic lymphoma kinase (ALK) inhibitor used in treating non-small cell lung cancer (NSCLC).

- Application : The introduction of dimethylphosphine oxide (DMPO) into its molecular structure improved both activity and selectivity.

- Outcome : This modification led to successful clinical outcomes, demonstrating the efficacy of phosphine oxides in enhancing drug properties .

Table 1: Examples of Phosphine Oxide Applications in Drug Development

| Compound Name | Modification Type | Result |

|---|---|---|

| Brigatinib | DMPO incorporation | Improved activity and selectivity |

| Prazosin | POMe2 substituent | Increased solubility and metabolic stability |

| Various aminopyridine derivatives | Dimethylphosphine oxide | Enhanced pharmacokinetic profiles |

Catalysis

Phosphine oxides serve as effective catalysts in organic synthesis, particularly in reactions that require high efficiency and selectivity.

Case Study: Mechanochemical Deoxygenation

- Research Findings : A recent study demonstrated a mechanochemical method for deoxygenating phosphine oxide waste using ball milling techniques. This process allows for the regeneration of phosphine reagents without the need for hazardous solvents or inert conditions.

- Advantages : The method significantly reduces reaction time (to 30 minutes) compared to traditional methods that can take over 24 hours .

- Applications : The regenerated phosphines can be reused in various synthetic pathways, showcasing the sustainability aspect of this application.

Table 2: Comparison of Traditional vs. Mechanochemical Methods

| Method | Reaction Time | Solvent Requirement | Efficiency |

|---|---|---|---|

| Traditional | >24 hours | Yes | Moderate |

| Mechanochemical | 30 minutes | No | High |

Material Science

In material science, phosphine oxides are utilized as photoinitiators and stabilizers in polymerization processes.

Case Study: Photoinitiator in Nail Products

- Application : Phosphine oxide compounds are used as photoinitiators in UV-curable coatings, particularly in nail gels.

- Mechanism : Upon exposure to UV light, phosphine oxides generate free radicals that initiate polymerization, leading to durable coatings.

- Safety Profile : Studies indicate minimal irritation from products containing phosphine oxides, making them suitable for cosmetic applications .

Table 3: Applications of Phosphine Oxides in Material Science

| Application Type | Specific Use | Key Benefits |

|---|---|---|

| Photoinitiators | Nail gels | Effective polymerization without irritation |

| UV Stabilizers | Coatings | Enhanced durability and resistance |

Eigenschaften

CAS-Nummer |

35791-65-2 |

|---|---|

Molekularformel |

C26H55OP |

Molekulargewicht |

414.7 g/mol |

IUPAC-Name |

1-dioctylphosphoryldecane |

InChI |

InChI=1S/C26H55OP/c1-4-7-10-13-16-17-20-23-26-28(27,24-21-18-14-11-8-5-2)25-22-19-15-12-9-6-3/h4-26H2,1-3H3 |

InChI-Schlüssel |

IYBQDXWLVISPTB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC |

Key on ui other cas no. |

35791-65-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.